2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide
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Overview
Description
2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide is a chemical compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
A typical synthetic route might involve the reaction of 3-amino-5-methylisoxazole with phenylacetyl chloride under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production of 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(5-Methylisoxazol-3-yl)oxalamide
- 3-Amino-5-methylisoxazole
Uniqueness
2-((5-Methylisoxazol-3-yl)oxy)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetamide group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)oxy]-N-phenylacetamide |
InChI |
InChI=1S/C12H12N2O3/c1-9-7-12(14-17-9)16-8-11(15)13-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
KORSMQZOYKVDJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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